

# 5-Methoxyisoquinoline: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: 5-Methoxyisoquinoline

CAS No.: 90806-58-9

Cat. No.: B1338356

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## Introduction: The Significance of the Isoquinoline Scaffold in Chemical and Biological Sciences

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.<sup>[1]</sup> Its derivatives are prolific in nature, forming the structural core of a vast class of pharmacologically potent alkaloids, including the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine.<sup>[1]</sup> The unique electronic and structural properties of the isoquinoline nucleus have established it as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous synthetic isoquinoline-based compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and neuroprotective agents.<sup>[1][2][3]</sup>

**5-Methoxyisoquinoline**, a synthetically derived member of this family, serves as a crucial building block in the synthesis of more complex molecules. The strategic placement of the electron-donating methoxy group at the C5 position significantly influences the electronic properties of the aromatic system, activating the benzene ring towards electrophilic substitution and providing a handle for further functionalization.<sup>[1]</sup> This guide offers an in-depth exploration

of **5-methoxyisoquinoline**, from its fundamental physicochemical properties and synthesis to its detailed analytical characterization and safe handling.

## Physicochemical and Spectroscopic Data Summary

A thorough understanding of the physicochemical properties of **5-methoxyisoquinoline** is paramount for its effective use in research and development. The following tables summarize its key properties.

Table 1: Physicochemical Properties of **5-Methoxyisoquinoline**

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[4]
Molecular Weight	159.18 g/mol	[4]
Exact Mass	159.068413911 Da	[4]
CAS Number	90806-58-9	[4]
Appearance	Liquid	
Boiling Point	295.6 ± 13.0 °C at 760 mmHg	[5]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[5]
Flash Point	108.4 ± 10.1 °C	[5]
LogP	1.87	[5]
pKa	The pKa of the conjugate acid of isoquinoline is 5.4. The electron-donating methoxy group at the 5-position is expected to slightly increase the basicity of the nitrogen atom, resulting in a slightly higher pKa.	
Solubility	Soluble in common organic solvents such as chloroform, acetone, and methanol.	

Table 2: Key Spectroscopic Data for **5-Methoxyisoquinoline**

Technique	Parameter	Expected Value/Observation
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	Chemical Shifts ( $\delta$ )	See Table 4 for predicted values
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	Chemical Shifts ( $\delta$ )	See Table 5 for predicted values
GC-MS (EI)	Molecular Ion ( $\text{M}^+$ )	m/z 159
FTIR	Characteristic Peaks ( $\text{cm}^{-1}$ )	~3050 (Aromatic C-H), ~1620, 1580, 1470 (C=C/C=N stretch), ~1260, 1030 (C-O stretch)

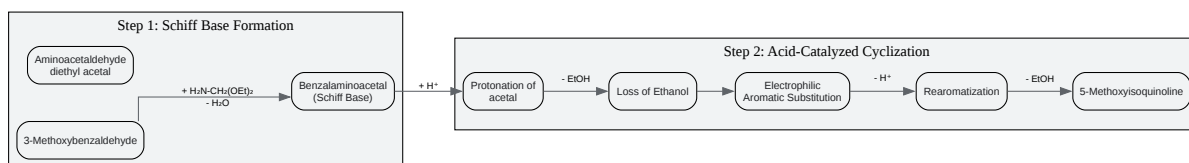
## Synthetic Methodologies for 5-Methoxyisoquinoline and Its Derivatives

The construction of the **5-methoxyisoquinoline** core can be achieved through several classic named reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

### Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.<sup>[6][7]</sup> For the synthesis of **5-methoxyisoquinoline**, the key starting materials are 3-methoxybenzaldehyde and an aminoacetaldehyde acetal.

The reaction proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic cyclization.<sup>[7]</sup>



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Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Materials:

- 3-Methoxybenzaldehyde
- Aminoacetaldehyde diethyl acetal
- Concentrated Sulfuric Acid
- Toluene
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- Schiff Base Formation:
  - In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

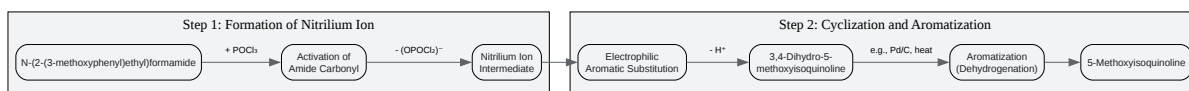
- Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the Schiff base formation (monitor by TLC).
- Remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
- Cyclization:
  - Cool the crude benzalaminoacetal in an ice bath.
  - Slowly add concentrated sulfuric acid (5-10 eq) with vigorous stirring. The reaction is exothermic.
  - Allow the mixture to warm to room temperature and then heat at 80-100°C for 2-4 hours (monitor by TLC).
- Work-up and Purification:
  - Carefully pour the reaction mixture onto crushed ice.
  - Neutralize the acidic solution by the slow addition of a saturated NaHCO<sub>3</sub> solution until the pH is ~8.
  - Extract the aqueous layer with dichloromethane (3 x 50 mL).
  - Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **5-methoxyisoquinoline**.

## Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from  $\beta$ -arylethylamides, which can then be aromatized to the corresponding isoquinolines.[8] This method is particularly effective for aromatic rings bearing electron-donating groups.

The reaction involves the cyclization of a  $\beta$ -arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl<sub>3</sub>) or phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>).[8] The mechanism is

believed to proceed through a nitrilium ion intermediate.



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Caption: Mechanism of the Bischler-Napieralski Reaction.

## Detailed Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of synthesized **5-methoxyisoquinoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **5-methoxyisoquinoline**.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the purified **5-methoxyisoquinoline**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a clean, dry NMR tube.
- <sup>1</sup>H NMR Acquisition (400 MHz):
  - Pulse Program: Standard single-pulse.
  - Spectral Width: -2 to 12 ppm.

- Number of Scans: 16-32.
- Relaxation Delay: 2 seconds.
- $^{13}\text{C}$  NMR Acquisition (100 MHz):
  - Pulse Program: Standard proton-decoupled.
  - Spectral Width: 0 to 160 ppm.
  - Number of Scans: 1024 or more, depending on concentration.

While a definitive, published, fully assigned spectrum for **5-methoxyisoquinoline** is not readily available in the searched literature, a highly accurate prediction can be made based on the known effects of substituents on the isoquinoline ring system and data from closely related analogs.

Table 4: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Methoxyisoquinoline** (400 MHz,  $\text{CDCl}_3$ )

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-1	~9.2	s	-	Singlet, deshielded by adjacent nitrogen.
H-3	~8.5	d	~5.8	Doublet, deshielded by nitrogen.
H-4	~7.6	d	~5.8	Doublet, coupled to H-3.
H-6	~7.1	d	~7.5	Doublet, ortho to methoxy group.
H-7	~7.5	t	~8.0	Triplet, coupled to H-6 and H-8.
H-8	~7.9	d	~8.5	Doublet, deshielded by proximity to the pyridine ring.
-OCH <sub>3</sub>	~4.0	s	-	Singlet, typical for a methoxy group on an aromatic ring.

Table 5: Predicted <sup>13</sup>C NMR Spectral Data for **5-Methoxyisoquinoline** (100 MHz, CDCl<sub>3</sub>)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-1	~152	Deshielded by nitrogen.
C-3	~143	Deshielded by nitrogen.
C-4	~120	
C-4a	~128	Bridgehead carbon.
C-5	~155	Carbon bearing the methoxy group.
C-6	~108	Shielded by the ortho methoxy group.
C-7	~129	
C-8	~125	
C-8a	~135	Bridgehead carbon.
-OCH <sub>3</sub>	~56	Typical for a methoxy group carbon.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Sample Preparation: Prepare a dilute solution (e.g., 100  $\mu\text{g/mL}$ ) in a volatile solvent like dichloromethane.
- GC Conditions:
  - Column: 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, with a 5% phenyl methylpolysiloxane stationary phase.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Inlet Temperature: 250  $^{\circ}\text{C}$ .

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.

The mass spectrum of **5-methoxyisoquinoline** is expected to show a prominent molecular ion peak ( $M^+$ ) at m/z 159. Common fragmentation pathways for methoxy-substituted isoquinolines include the loss of a methyl radical ( $CH_3\bullet$ ) to give a fragment at m/z 144, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 116.[1]

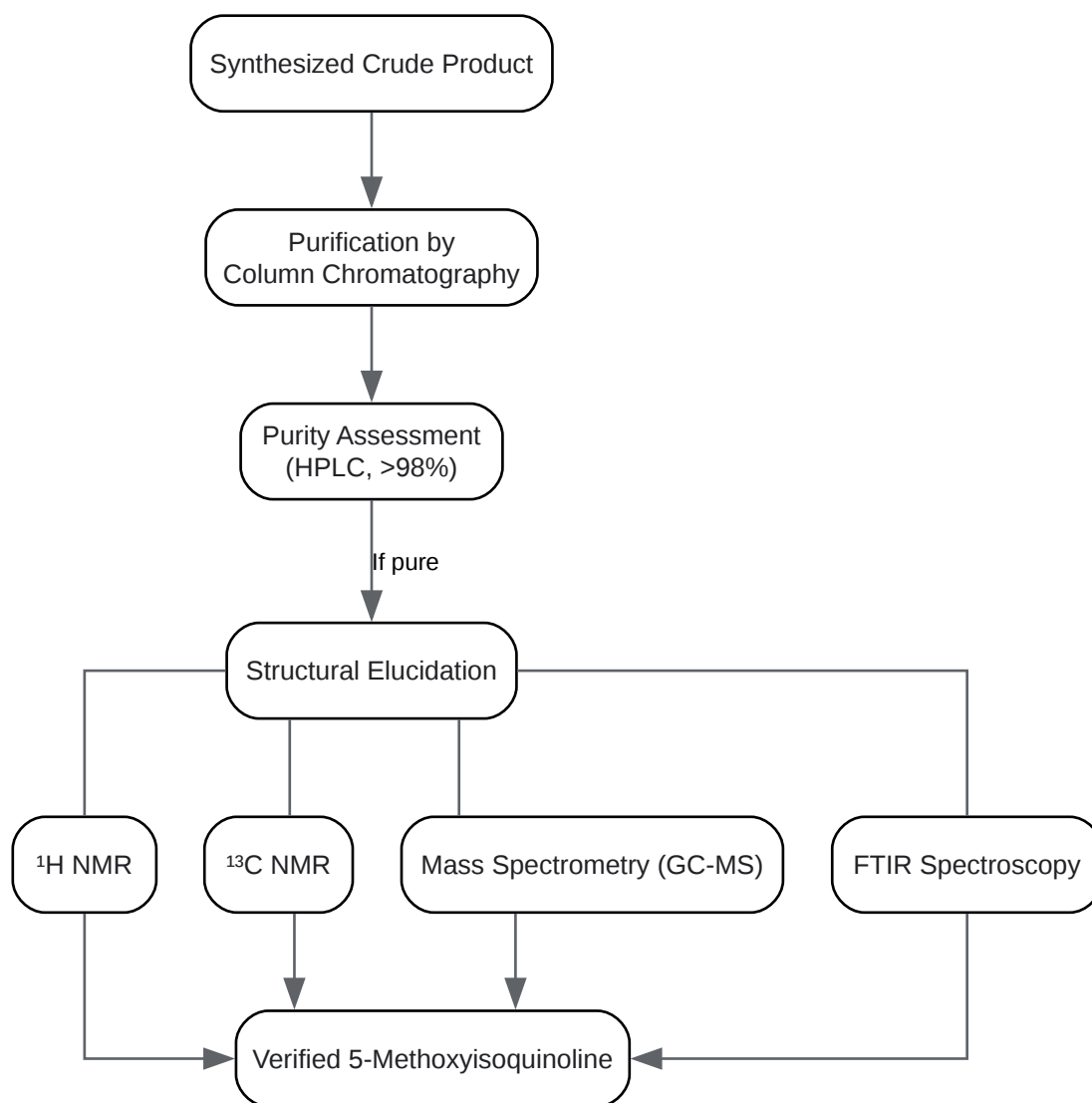
## Chromatographic Purity Analysis

HPLC is a robust method for determining the purity of the synthesized **5-methoxyisoquinoline**.

- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45  $\mu$ m syringe filter.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.

## Integrated Analytical Workflow

A logical and systematic workflow ensures the comprehensive characterization of **5-methoxyisoquinoline**.



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Caption: Integrated workflow for the purification and characterization of **5-methoxyisoquinoline**.

## Safety and Handling

As a research chemical, **5-methoxyisoquinoline** should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from related isoquinoline and quinoline derivatives suggest the following:

- **General Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- First Aid:
  - In case of skin contact: Wash immediately with plenty of soap and water.
  - In case of eye contact: Rinse cautiously with water for several minutes.
  - If inhaled: Move to fresh air.
  - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place.

## Applications in Research and Drug Development

The **5-methoxyisoquinoline** scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications:

- Anticancer Agents: The isoquinoline core is present in many compounds investigated for their antitumor properties.<sup>[1]</sup>
- Antimicrobial and Antiviral Agents: Derivatives of isoquinoline have shown promise as antibacterial, antifungal, and antiviral agents.<sup>[1][2]</sup>
- Neuroprotective Agents: The neuroprotective potential of isoquinoline alkaloids is an active area of research.<sup>[1]</sup>
- Chemical Probes and Materials Science: The fluorescent properties of the isoquinoline ring system make it a useful component in the design of chemical probes for biological imaging and in the development of advanced materials.<sup>[1]</sup>

## Conclusion

**5-Methoxyisoquinoline** is a fundamentally important heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. A comprehensive

understanding of its synthesis, purification, and detailed analytical characterization, as outlined in this guide, is crucial for its effective application in the laboratory. The methodologies and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to confidently work with and further explore the potential of this versatile molecule.

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